2-Hydrazinyl-5-methyl-3-nitropyridine
Overview
Description
2-Hydrazinyl-5-methyl-3-nitropyridine is an organic compound with the molecular formula C6H8N4O2 It is a derivative of pyridine, characterized by the presence of hydrazinyl, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine typically involves the nitration of 5-methylpyridine followed by the introduction of the hydrazinyl group. One common method includes the following steps:
Nitration: 5-methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methyl-3-nitropyridine.
Hydrazination: The nitro compound is then treated with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group, forming this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: 2-Amino-5-methyl-3-nitropyridine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydrazinyl-5-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-methyl-3-nitropyridine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-3-methyl-5-nitropyridine: Similar structure but with the methyl group at a different position.
2-Amino-5-methyl-3-nitropyridine: Similar but with an amino group instead of a hydrazinyl group.
2-Hydroxy-5-methyl-3-nitropyridine: Contains a hydroxy group instead of a hydrazinyl group.
Uniqueness
2-Hydrazinyl-5-methyl-3-nitropyridine is unique due to the presence of both hydrazinyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and biological research .
Properties
IUPAC Name |
(5-methyl-3-nitropyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-4-2-5(10(11)12)6(9-7)8-3-4/h2-3H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMWWISPNLFVGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649569 | |
Record name | 2-Hydrazinyl-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21901-25-7 | |
Record name | 2-Hydrazinyl-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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